REACTION_SMILES
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[CH2:1]([CH3:2])[CH:3]([C:4](=[O:5])[O-:6])[N:7]1[C:8](=[O:17])[CH2:9][c:10]2[cH:11][c:12]([Cl:16])[cH:13][cH:14][c:15]21.[ClH:18]>>[CH2:3]([C:4](=[O:5])[OH:6])[N:7]1[C:8](=[O:17])[CH2:9][c:10]2[cH:11][c:12]([Cl:16])[cH:13][cH:14][c:15]21
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Name
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CCC(C(=O)[O-])N1C(=O)Cc2cc(Cl)ccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C(=O)[O-])N1C(=O)Cc2cc(Cl)ccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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O=C(O)CN1C(=O)Cc2cc(Cl)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |